N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
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Description
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a useful research compound. Its molecular formula is C23H22N6O2S and its molecular weight is 446.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Collagen Prolyl 4-Hydroxylase (P4H) . P4H is a key enzyme involved in the synthesis of collagen, the most abundant protein in mammals. By targeting P4H, the compound can influence the formation and deposition of collagen, which plays a crucial role in many biological processes, including tissue repair and fibrosis .
Mode of Action
The compound interacts with its target, P4H, by inhibiting its activity . This inhibition results in a decrease in collagen synthesis, as P4H is responsible for the hydroxylation of proline residues in collagen, a critical step in collagen formation .
Biochemical Pathways
The compound affects the collagen synthesis pathway. By inhibiting P4H, the hydroxylation of proline residues in the collagen triple helix is reduced. This leads to a decrease in the stability of the collagen molecule and, consequently, a reduction in collagen deposition . The downstream effects include a potential reduction in fibrosis, as collagen deposition is a key feature of fibrotic diseases .
Result of Action
The compound has been found to present better anti-fibrotic activities than some existing treatments . It effectively inhibits the expression of collagen and reduces the content of hydroxyproline, a major component of the collagen triple helix, in cell culture medium in vitro . These results suggest that the compound could be developed into a novel anti-fibrotic drug .
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,19-10-8-17-5-3-4-16-7-9-18(19)23(16)17)28-13-12-25-21-14-22(27-15-26-21)29-20-6-1-2-11-24-20/h1-6,8,10-11,14-15,28H,7,9,12-13H2,(H2,24,25,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAMASDYAMZZNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCCNC4=CC(=NC=N4)NC5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.